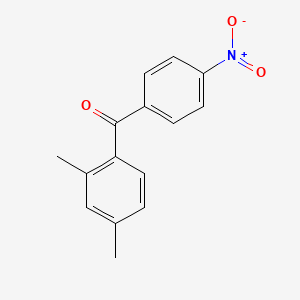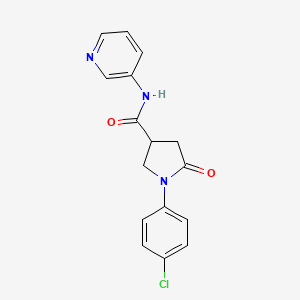![molecular formula C15H23N3O2 B5305662 N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the class of amides and is synthesized using a specific method.
Mechanism of Action
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward and motivation, and the dopamine D3 receptor has been implicated in various psychiatric disorders, such as addiction and schizophrenia. This compound binds to the dopamine D3 receptor and blocks the binding of dopamine, which results in a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the binding of dopamine to the dopamine D3 receptor with high selectivity and affinity. In vivo studies have shown that this compound reduces the locomotor activity of rats and mice, which suggests that it has a sedative effect. This compound has also been shown to reduce the reinforcing effects of cocaine and ethanol in rats, which suggests that it has potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has several advantages for lab experiments, including its high selectivity and affinity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to bind to other receptors, such as the dopamine D2 receptor.
Future Directions
There are several future directions for the study of N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide. One direction is to develop new derivatives of this compound that have higher selectivity and affinity for the dopamine D3 receptor. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, this compound can be used as a tool compound to study the mechanism of action of other drugs that target the dopamine D3 receptor, which can lead to the development of new treatments for addiction and other psychiatric disorders.
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and acts as a selective antagonist of the dopamine D3 receptor. This compound has several advantages for lab experiments, including its high selectivity and affinity for the dopamine D3 receptor, and has several future directions for study.
Synthesis Methods
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is synthesized using a specific method that involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with N-methyl-N-[(3-methylpyridin-4-yl)methyl]amine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific receptors. In drug discovery, this compound can be used as a tool compound to study the mechanism of action of certain drugs. In neuroscience, this compound can be used to study the effects of certain neurotransmitters on neuronal activity.
properties
IUPAC Name |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-13-11-16-7-5-14(13)12-17(2)15(19)6-9-18-8-3-4-10-20-18/h5,7,11H,3-4,6,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRAOWDPQKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)


![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
